

# ZYF0033: A Comparative Analysis of a Novel HPK1 Inhibitor in Immuno-Oncology

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## Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361

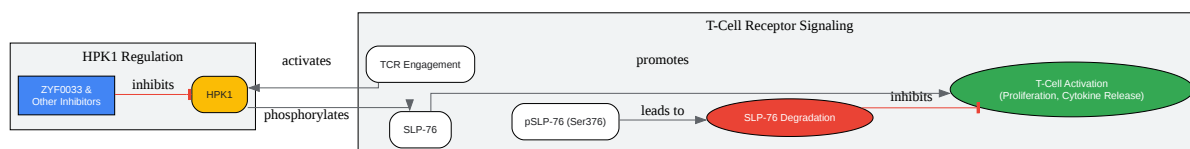
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Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated cancer cell destruction. This guide provides a comprehensive comparison of **ZYF0033**, a novel HPK1 inhibitor, with other publicly disclosed HPK1 inhibitors, supported by available preclinical data.

## Mechanism of Action: Releasing the Brakes on T-Cell Activation

HPK1 functions as a crucial intracellular checkpoint that dampens T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76. This cascade of events attenuates downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production. HPK1 inhibitors, including **ZYF0033**, block this kinase activity, thereby preventing the negative feedback loop and sustaining a robust anti-tumor immune response.



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**Figure 1:** HPK1 Signaling Pathway and Inhibition.

## Quantitative Comparison of HPK1 Inhibitors

The following tables summarize the available preclinical data for **ZYF0033** and other notable HPK1 inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between different data sources.

**Table 1: In Vitro Potency of HPK1 Inhibitors**

Compound	Biochemical IC50	Cellular pSLP-76 Inhibition IC50	Reference(s)
ZYF0033 (HPK1-IN-22)	< 10 nM	Effective at 100 nM	[1][2][3]
BGB-15025	1.04 nM	Potent inhibition demonstrated	[4][5]
NDI-101150	0.7 nM	41 nM	
CFI-402411	4.0 ± 1.3 nM	Biologically effective concentrations demonstrated in patients	
GRC 54276	Sub-nanomolar	Strong target engagement demonstrated	

## Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound	Animal Model	Tumor Growth Inhibition (TGI)	Key Immunomodulatory Effects	Reference(s)
ZYF0033	4T-1	Inhibits tumor growth	Increases intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells. Decreases infiltration of regulatory T cells and exhausted T cells.	
BGB-15025	GL261, CT26, EMT-6	Single-agent activity in GL261. Combination effect with anti-PD-1 in CT26 and EMT-6.	Dose-dependent pSLP76 inhibition in splenic T cells and induction of serum IL-2.	
NDI-101150	CT26, EMT-6	Significant TGI as a single agent. Combination with anti-PD-1 leads to complete tumor regressions.	Induces immune memory.	
CFI-402411	Various models	Potent anti-leukemic effects in several mouse models.	Alleviation of TCR inhibition, disruption of abnormal cytokine expression, and alteration of the	

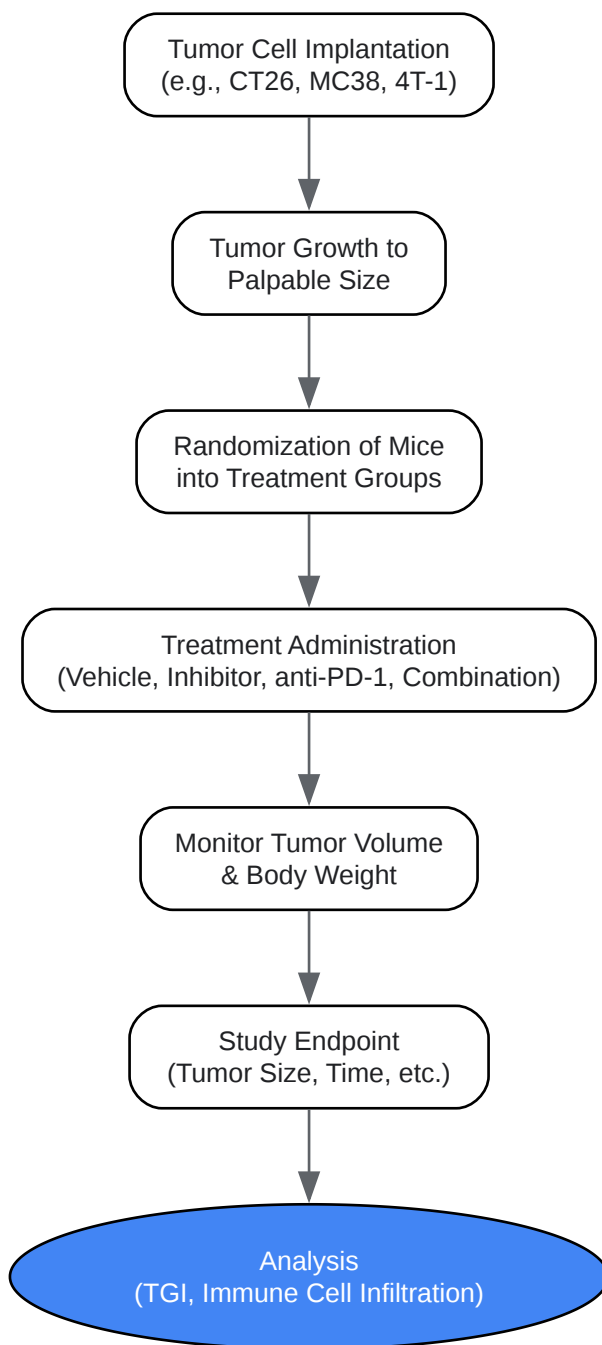
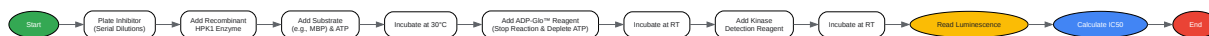
		tumor immunosuppressive environment.
GRC 54276	CT26, MC38-hPD-L1	Strong TGI as a single agent. Enhanced TGI in combination with anti-CTLA4 or atezolizumab. Increased immune responses of cytokine induction and infiltration of cytotoxic T cells.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HPK1 inhibitors.

### HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.



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